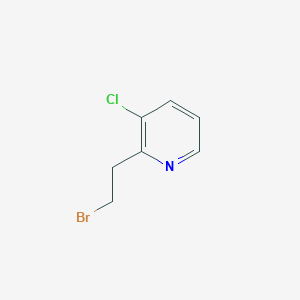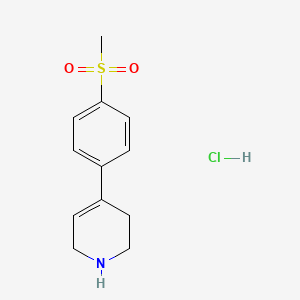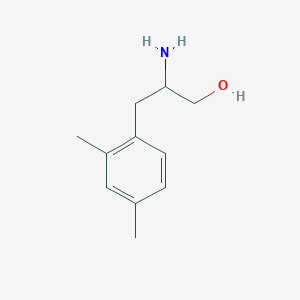
1,4,5,8-Tetraamino-2,6-bis(3-propylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,6-bis(3-propylphenoxy)anthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino groups and propylphenoxy groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-propylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The starting material, anthracene, is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino-substituted anthracene is then reacted with 3-propylphenol in the presence of a base to introduce the propylphenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-propylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1,4,5,8-Tetraamino-2,6-bis(3-propylphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of dyes, pigments, and other materials due to its stable and vibrant color properties.
作用机制
The mechanism by which 1,4,5,8-Tetraamino-2,6-bis(3-propylphenoxy)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and phenoxy groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules.
相似化合物的比较
Similar Compounds
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)anthracene-9,10-dione
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-propylphenoxy)anthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. The propylphenoxy groups provide a balance of hydrophobic and hydrophilic characteristics, enhancing its solubility and reactivity compared to similar compounds.
属性
CAS 编号 |
88600-13-9 |
|---|---|
分子式 |
C32H32N4O4 |
分子量 |
536.6 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,6-bis(3-propylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C32H32N4O4/c1-3-7-17-9-5-11-19(13-17)39-23-15-21(33)25-27(29(23)35)31(37)26-22(34)16-24(30(36)28(26)32(25)38)40-20-12-6-10-18(14-20)8-4-2/h5-6,9-16H,3-4,7-8,33-36H2,1-2H3 |
InChI 键 |
LSLRBTWESYCUFB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)CCC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)



![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)
![7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B13125258.png)

![(5'R,6'S,7'R,8'S)-1',2,5',6',7',8,8'-Heptahydroxy-3',6-dimethoxy-3,6'-dimethyl-5',6',7',8'-tetrahydro-[1,2'-bianthracene]-9,9',10,10'-tetraone](/img/structure/B13125266.png)


